molecular formula C7H8O3 B582978 (R)-1-(Furan-2-yl)-2-hydroxypropan-1-one CAS No. 152723-24-5

(R)-1-(Furan-2-yl)-2-hydroxypropan-1-one

Cat. No.: B582978
CAS No.: 152723-24-5
M. Wt: 140.138
InChI Key: IJCOISTYFBUCPR-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furan-2-yl[®-1-hydroxyethyl] ketone is an organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms. This particular compound features a furan ring substituted with a hydroxyethyl ketone group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl[®-1-hydroxyethyl] ketone typically involves the reaction of furan derivatives with appropriate reagents under controlled conditions. One common method is the condensation of furan-2-carbaldehyde with ®-1-hydroxyethyl ketone in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at room temperature, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of Furan-2-yl[®-1-hydroxyethyl] ketone often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Continuous flow reactors and automated systems are employed to ensure consistent product quality and minimize waste. The use of catalysts and advanced purification techniques further enhances the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl[®-1-hydroxyethyl] ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst, nitrating agents (nitric acid) under acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated furans.

Scientific Research Applications

Furan-2-yl[®-1-hydroxyethyl] ketone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Furan-2-yl[®-1-hydroxyethyl] ketone involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit enzymes or receptors, leading to altered cellular processes. For example, its antimicrobial activity could be attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carbaldehyde: A precursor in the synthesis of Furan-2-yl[®-1-hydroxyethyl] ketone.

    Furan-2-ylmethanol: A related compound with a hydroxymethyl group instead of a hydroxyethyl ketone group.

    Furan-2-ylacetic acid: Another furan derivative with an acetic acid substituent.

Uniqueness

Furan-2-yl[®-1-hydroxyethyl] ketone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its hydroxyethyl ketone group allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

152723-24-5

Molecular Formula

C7H8O3

Molecular Weight

140.138

IUPAC Name

(2R)-1-(furan-2-yl)-2-hydroxypropan-1-one

InChI

InChI=1S/C7H8O3/c1-5(8)7(9)6-3-2-4-10-6/h2-5,8H,1H3/t5-/m1/s1

InChI Key

IJCOISTYFBUCPR-RXMQYKEDSA-N

SMILES

CC(C(=O)C1=CC=CO1)O

Synonyms

1-Propanone, 1-(2-furanyl)-2-hydroxy-, (2R)- (9CI)

Origin of Product

United States

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